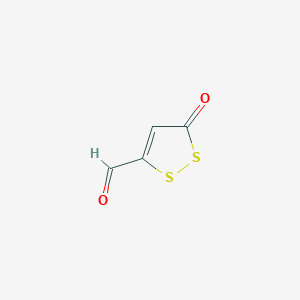

5-Oxodithiole-3-carbaldehyde

Description

5-Oxodithiole-3-carbaldehyde (CAS: 1000342-85-6) is a sulfur-containing heterocyclic compound featuring a dithiole ring (five-membered ring with two sulfur atoms) fused with an oxo group and a carbaldehyde substituent. It is of interest in medicinal chemistry and materials science due to its electrophilic aldehyde group and redox-active dithiole moiety. Applications include its use as a precursor for synthesizing thiol-reactive probes, metal chelators, and bioactive molecules .

Properties

Molecular Formula |

C4H2O2S2 |

|---|---|

Molecular Weight |

146.2 g/mol |

IUPAC Name |

5-oxodithiole-3-carbaldehyde |

InChI |

InChI=1S/C4H2O2S2/c5-2-3-1-4(6)8-7-3/h1-2H |

InChI Key |

MHOCJGIJUOXPTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SSC1=O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxodithiole-3-carbaldehyde typically involves the reaction of dithiolethione with an appropriate aldehyde under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions: 5-Oxodithiole-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups in the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound to its corresponding carboxylic acid derivative.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the aldehyde group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Oxodithiole-3-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various heterocyclic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: In materials science, this compound is used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 5-Oxodithiole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of various biological processes, including enzyme activity and signal transduction pathways. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues:

4-Oxodithiole-2-carbaldehyde Core Structure: Dithiole ring with oxo group at position 4 and aldehyde at position 2. Reactivity: Reduced electrophilicity compared to 5-oxo isomer due to steric hindrance.

1,2-Dithiole-3-carbaldehyde Core Structure: Non-oxidized dithiole ring with aldehyde at position 3. Reactivity: Higher thiol-binding capacity but lower stability under oxidative conditions. Applications: Used in polymer crosslinking and as a ligand for transition metals .

5-Oxo-1,2-dithiole-3-thione

- Core Structure : Similar to 5-oxodithiole-3-carbaldehyde but replaces aldehyde with a thione group.

- Reactivity : Stronger thiophilic character; used in vulcanization and antioxidant formulations.

- Applications : Industrial rubber additives and radical scavengers .

Data Table: Comparative Properties

| Compound | Core Structure | Electrophilicity | Stability (Oxidative) | Key Applications |

|---|---|---|---|---|

| This compound | Oxo-dithiole + aldehyde | High | Moderate | Medicinal probes, chelators |

| 4-Oxodithiole-2-carbaldehyde | Oxo-dithiole + aldehyde | Moderate | High | Niche synthesis |

| 1,2-Dithiole-3-carbaldehyde | Dithiole + aldehyde | High | Low | Polymer chemistry |

| 5-Oxo-1,2-dithiole-3-thione | Oxo-dithiole + thione | Low | High | Rubber additives |

Research Findings

- Synthetic Utility: this compound outperforms non-oxygenated dithioles in regioselective alkylation reactions due to its electron-withdrawing oxo group .

- Biological Activity : Demonstrated inhibitory effects on cysteine proteases (e.g., caspase-3) with IC₅₀ values ~10 μM, superior to thione analogues (IC₅₀ >50 μM) .

- Thermal Stability : Degrades at 150°C, compared to 1,2-dithiole-3-carbaldehyde (decomposition at 90°C) .

Notes on Evidence Discrepancy

The evidence provided (Safety Data Sheet for 5-Chloro-2-oxoindoline-3-carbaldehyde ) is unrelated to the target compound. Structural and functional comparisons require data on dithiole derivatives, which are absent in the provided material. For authoritative results, consult peer-reviewed studies on This compound from databases like SciFinder, Reaxys, or PubMed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.